

α -Damascenone: Application Notes for Viticulture and Winemaking Research

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Compound of Interest

Compound Name: α -Damascenone

Cat. No.: B1149544

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Introduction

α -Damascenone is a C13-norisoprenoid, a class of potent aroma compounds derived from the degradation of carotenoids in grapes.^[1] Despite its typically low concentrations, **α -damascenone** has a significant sensory impact due to its extremely low odor detection threshold, which is reported to be between 4-7 μ g/L in a wine matrix.^[2] It contributes desirable floral and fruity notes, often described as rose, honey, tea, stewed apple, and dark berries.^[2] The formation of **α -damascenone** is a complex process influenced by factors in both the vineyard and the winery, beginning with carotenoid precursors in the grape and continuing through fermentation and aging.^{[3][4]} This document provides detailed application notes and protocols for researchers studying the dynamics of **α -damascenone** in viticulture and enology.

Biochemical Formation of α -Damascenone

α -Damascenone is not directly synthesized by the grapevine. Instead, it is formed from the breakdown of C40 carotenoids, primarily neoxanthin.^{[1][5]} This process involves a series of enzymatic and chemical reactions:

- Enzymatic Cleavage: In the grape berry, carotenoid cleavage dioxygenases (CCDs) cleave neoxanthin to produce a C13 intermediate known as grasshopper ketone.^[5]
- Precursor Formation: The grasshopper ketone undergoes enzymatic reduction to form various non-volatile precursors, such as megastigma-6,7-dien-3,5,9-triol. These precursors are often bound to sugar molecules as glycosides.^[5]

- Release during Winemaking: During fermentation and aging, the acidic conditions of the wine, along with yeast enzymatic activity, hydrolyze these precursors.[\[3\]](#)[\[6\]](#) This hydrolysis leads to a series of rearrangements and dehydrations that ultimately form the highly volatile and aromatic **α -damascenone**.[\[4\]](#)

The concentration of **α -damascenone** is observed to increase significantly during fermentation and can continue to rise during barrel aging.[\[3\]](#)

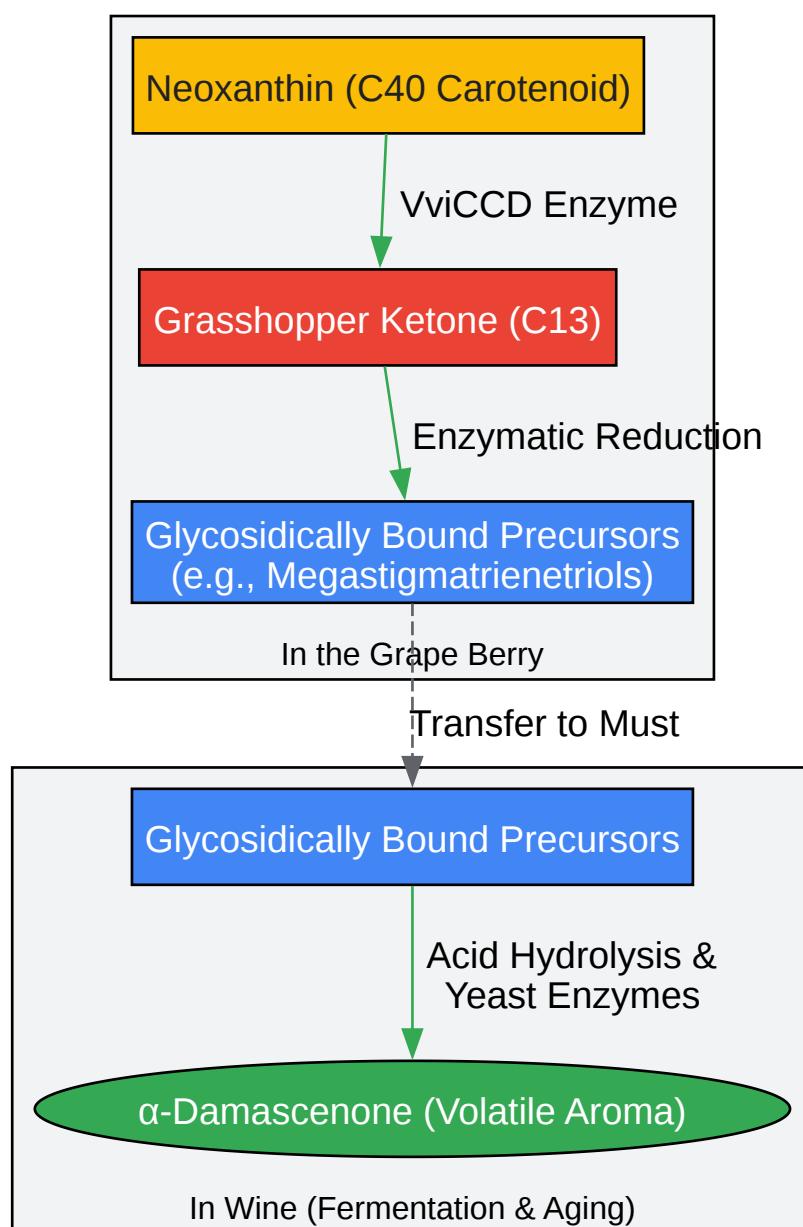


Figure 1: Biosynthetic Pathway of α -Damascenone

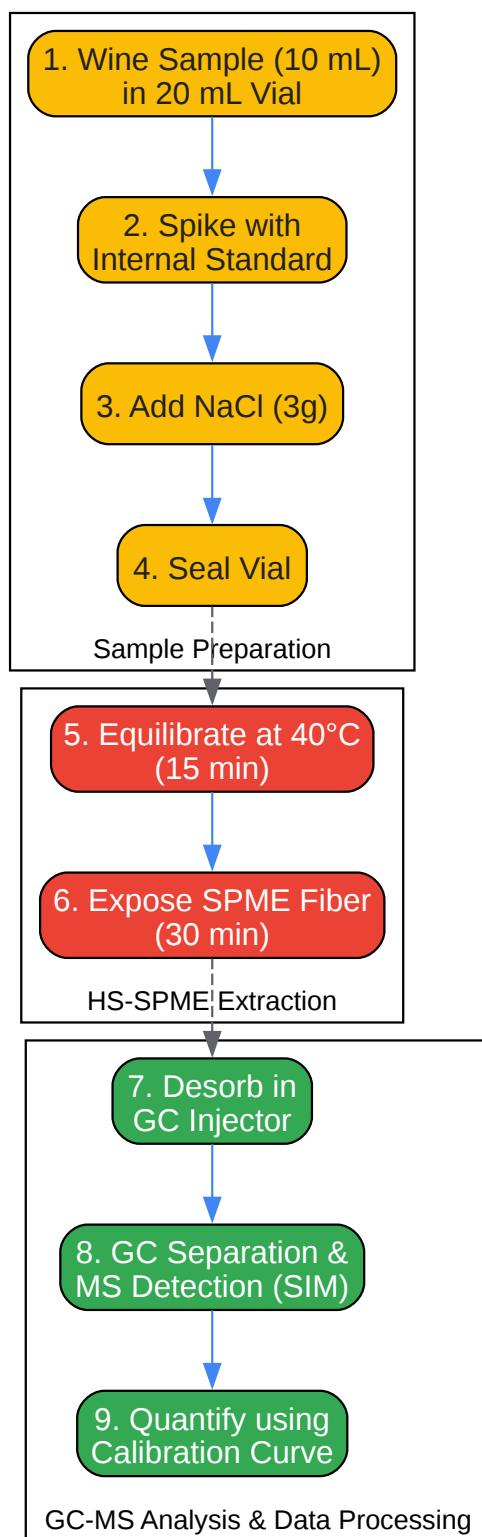


Figure 2: Experimental Workflow for α -Damascenone Analysis

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